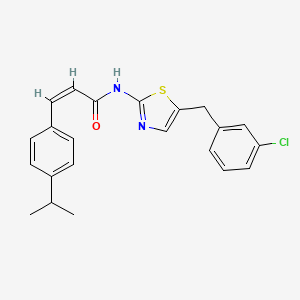

(Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In

Applications De Recherche Scientifique

Herbicidal Activity

- Synthesis and Herbicidal Activity : A series of compounds, including those structurally similar to (Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide, were synthesized and evaluated for their herbicidal activities. These compounds have shown good herbicidal activities, and a specific compound demonstrated excellent herbicidal activities even at a low dose. These 2-cyanoacrylates containing a 2-chloro-5-thiazolyl group are identified as a novel class of herbicides (Wang et al., 2004).

Biological Evaluation and Antitumor Activity

- Synthesis, Biological Evaluation, and Antitumor Activity : Research on derivatives structurally related to the compound involved their synthesis and evaluation for antitumor activity. Some chlorinated compounds among these derivatives exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines (Fahim & Shalaby, 2019).

Polymer Chemistry Applications

- Thermo- and pH-Sensitive Copolymers : Compounds structurally related to the query molecule have been utilized in the synthesis of thermo- and pH-sensitive copolymers. These copolymers, incorporating phenolphthalein and N-(isopropyl)acrylamide, demonstrated significant influence on cloud points based on the concentration and pH value (Fleischmann & Ritter, 2013).

Tissue Engineering

- Degradable Poly(N-isopropyl acrylamide) Scaffolds : Research involving similar compounds has led to the development of biodegradable poly(N-isopropyl acrylamide) scaffolds, useful in tissue engineering. These scaffolds have controlled molecular weight and exhibit thermally controlled pore sizes, making them valuable for various biomedical applications (Galperin et al., 2013).

Supramolecular Chemistry

- Supramolecular Copper(II) Polymeric Complexes : Derivatives of similar structures have been used to create supramolecular copper(II) polymeric complexes. These complexes have potential applications in areas such as metallodrugs and bioinorganic chemistry (El-Sonbati et al., 2018).

Hydrophobically Modified Copolymers

- Enhanced Oil Recovery : Compounds structurally similar to the query molecule have been utilized in synthesizing hydrophobically modified copolymers for enhanced oil recovery. These copolymers exhibit excellent properties such as thickening, shear stability, and salt tolerance (Gou et al., 2015).

Propriétés

IUPAC Name |

(Z)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2OS/c1-15(2)18-9-6-16(7-10-18)8-11-21(26)25-22-24-14-20(27-22)13-17-4-3-5-19(23)12-17/h3-12,14-15H,13H2,1-2H3,(H,24,25,26)/b11-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKVKWRQYLSQEI-FLIBITNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C\C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2751694.png)

![Methyl (E)-4-[[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2751706.png)

![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2751708.png)

![2-Thiophen-2-yl-benzo[h]chromen-4-one](/img/structure/B2751714.png)